(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide
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Overview
Description
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a complex organic compound known for its multifaceted applications in various fields including chemistry, biology, and medicine. This compound contains a benzo[d]thiazole ring, which is a common structural motif in many bioactive molecules.
Scientific Research Applications
Chemistry
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.
Medicine
Preliminary studies suggest that this compound may possess pharmacological properties, making it a candidate for drug development in the treatment of certain diseases.
Industry
In industrial applications, this compound is used in the manufacturing of specialty chemicals, including dyes and pigments, due to its stability and reactivity.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide typically involves the condensation of 4,7-dimethoxy-3-methylbenzo[d]thiazole with 2,2-diphenylacetic acid. The reaction is often facilitated by the use of dehydrating agents under reflux conditions. One common route involves:
Reacting 4,7-dimethoxy-3-methylbenzo[d]thiazole with an excess of thionyl chloride to produce the corresponding acid chloride.
This acid chloride then reacts with 2,2-diphenylacetamide in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
On an industrial scale, the synthesis may be scaled up by using continuous flow reactors that enable better control over reaction parameters. Key aspects include:
Optimizing temperature and pressure conditions to maximize yield.
Utilizing catalysts to enhance reaction rates.
Implementing purification techniques like recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide undergoes various chemical reactions including:
Oxidation: : The benzo[d]thiazole ring can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : The aromatic rings in the compound are susceptible to electrophilic substitution reactions, where functional groups can be introduced.
Common Reagents and Conditions
Oxidation: : Conducted under acidic or basic conditions, often at elevated temperatures.
Reduction: : Typically carried out in an anhydrous solvent like tetrahydrofuran under inert atmosphere.
Substitution: : Requires the use of strong acids or bases, and often involves catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance:
Oxidation: : Leads to the formation of sulfoxides or sulfones.
Reduction: : Yields the reduced form of the benzo[d]thiazole ring.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylthioacetamide
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamidine
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetic hydrazone
Uniqueness
What sets (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential bioactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-26-21-18(28-2)14-15-19(29-3)22(21)30-24(26)25-23(27)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAMSYWIRUEOBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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